3-(2-Methoxybenzoyl)thiophene
CAS No.: 109106-65-2
Cat. No.: VC20747378
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109106-65-2 |
---|---|
Molecular Formula | C12H10O2S |
Molecular Weight | 218.27 g/mol |
IUPAC Name | (2-methoxyphenyl)-thiophen-3-ylmethanone |
Standard InChI | InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 |
Standard InChI Key | CZAKRXIKWPTTPI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)C2=CSC=C2 |
Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CSC=C2 |
1. Introduction to 3-(2-Methoxybenzoyl)thiophene
3-(2-Methoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 2-methoxybenzoyl group. This compound is of interest in various fields, including organic chemistry, materials science, and pharmaceuticals. Its unique structure imparts specific chemical properties that make it suitable for applications in organic electronics, photochemistry, and as a potential pharmaceutical agent.
Structural Representation
Chemical Structure of 3-(2-Methoxybenzoyl)thiophene
2. Synthesis of 3-(2-Methoxybenzoyl)thiophene
The synthesis of 3-(2-Methoxybenzoyl)thiophene typically involves the acylation of thiophene with 2-methoxybenzoic acid or its derivatives. Various methods have been reported in the literature, including:
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Method 1: Friedel-Crafts Acylation
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Method 2: Palladium-Catalyzed Cross-Coupling Reactions
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Method 3: Direct Acylation using Acid Chlorides
Reaction Scheme
The following reaction scheme illustrates the general process for synthesizing this compound:
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Starting Material: Thiophene
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Reagent: 2-Methoxybenzoic Acid or its Derivative
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Catalyst: Lewis Acid (e.g., Aluminum Chloride)
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Solvent: Dichloromethane or Toluene
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Temperature: Reflux conditions
Example Reaction Conditions
Step | Reagent/Condition | Description |
---|---|---|
1 | Thiophene | Reactant |
2 | 2-Methoxybenzoic Acid | Acylating agent |
3 | Aluminum Chloride | Catalyst |
4 | Reflux | Reaction condition |
Spectroscopic Data
Spectroscopic techniques are essential for characterizing the compound:
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (δ ppm): Signals corresponding to aromatic protons and methoxy group.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for carbonyl (C=O) and aromatic C-H stretching.
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4. Applications of 3-(2-Methoxybenzoyl)thiophene
Organic Electronics
3-(2-Methoxybenzoyl)thiophene has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Photochemical Studies
The compound has shown promise in photochemical applications, particularly in photodynamic therapy and as a photosensitizer due to its ability to generate reactive oxygen species upon irradiation.
Pharmaceutical Applications
Research indicates that derivatives of thiophene compounds exhibit biological activity, including anti-inflammatory and antimicrobial properties. The specific role of the methoxy group may enhance these activities, warranting further investigation into its pharmacological potential.
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